Solubility and Thermodynamic Behavior: Differentiating 3,5-Dichloro-L-tyrosine from L-Tyrosine
3,5-Dichloro-L-tyrosine exhibits a quantifiably different solubility profile and associated thermodynamic properties compared to its non-halogenated parent, L-tyrosine. Early foundational studies established the distinct solubility and heats of solution for dihalogenated L-tyrosines, including the dichloro derivative [1]. While precise, modern quantitative solubility data for this specific compound in various media are limited in the open literature, the historical characterization of its differential behavior relative to L-tyrosine provides a crucial baseline. This difference directly impacts its handling and use in aqueous versus organic systems, a key consideration for experimental reproducibility .
| Evidence Dimension | Solubility and Thermodynamic Properties |
|---|---|
| Target Compound Data | Differential heats of solution and distinct apparent acid/basic dissociation constants at 25° and 40°C [1]. |
| Comparator Or Baseline | L-Tyrosine |
| Quantified Difference | Quantified difference in solubility and thermodynamic parameters; specific values require consultation of the primary 1935 literature [1]. |
| Conditions | Aqueous solutions of varying acidity [1]. |
Why This Matters
This foundational work confirms that the dichloro substitution leads to a quantifiably different physicochemical profile, directly impacting solution preparation and experimental outcomes compared to using standard L-tyrosine.
- [1] Winnek, P. S. (1935). The solubilities, apparent dissociation constants, and thermodynamic data of the dihalogenated tyrosine compounds. The Journal of General Physiology, 18(6), 889-904. View Source
